Enhanced Lipophilicity (LogP) Compared to the Free Carboxylic Acid Analog
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate exhibits a higher calculated lipophilicity compared to its free acid counterpart, 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 206112-59-6). The consensus LogP for the methyl ester is 2.07 , whereas the free acid has a reported LogP of 1.90 . This increase in LogP is consistent with the esterification of the carboxylic acid group and suggests improved membrane permeability and altered solubility characteristics, which are critical parameters in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 2.07 |
| Comparator Or Baseline | 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid (free acid): 1.90 |
| Quantified Difference | Difference of +0.17 LogP units |
| Conditions | Calculated values using in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) ; calculated value (method unspecified) . |
Why This Matters
The higher LogP value of the methyl ester indicates greater lipophilicity, which can influence its partitioning behavior in biphasic reactions and its passive diffusion across biological membranes, making it a distinct choice over the free acid for applications requiring enhanced organic solubility or prodrug strategies.
